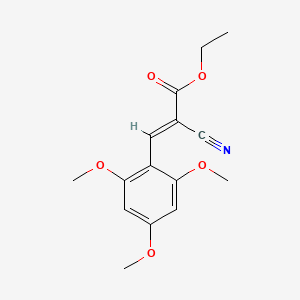

ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate” is a type of organic molecular entity . It’s likely to be a derivative of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton . The term is a ‘superclass’ comprising all members of the classes of flavonoid, isoflavonoid, neoflavonoid, chalcones .

Applications De Recherche Scientifique

Crystal Packing and Non-hydrogen Bonding Interactions

Research has highlighted the unique molecular interactions in compounds similar to ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate, particularly focusing on the crystal packing facilitated by non-hydrogen bonding interactions like N⋯π and O⋯π. These interactions contribute to the stability and structural configuration of the crystals, offering insights into molecular assembly and material properties. For instance, Zhang et al. (2011) detailed the N⋯π and O⋯π interactions in the crystal packing of related ethyl cyano compounds, emphasizing their significance beyond conventional hydrogen bonding in determining molecular arrangement (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Synthesis and Characterization

The synthesis and structural characterization of ethyl cyano compounds have been subjects of extensive research. These studies provide valuable methodologies for producing and analyzing similar compounds, contributing to a deeper understanding of their chemical properties and potential applications. Johnson et al. (2006) reported on the synthesis and characterization of a closely related compound, providing a foundation for further exploration of similar molecular structures and their potential applications in materials science and organic chemistry (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, & F. Fronczek, 2006).

Unusual Interaction Mechanisms

Investigations into unusual interaction mechanisms, such as the C⋯π interaction of non-hydrogen bond type, are crucial for understanding the complexity of molecular interactions in organic compounds. Zhang et al. (2012) identified an unusual C⋯π interaction in a related ethyl cyano compound, providing a basis for the rationalization of such interactions through ab initio computations. This research offers insights into the electrostatic underpinnings of these rare interactions, potentially influencing the design of new materials and molecules with specific properties (Zhenfeng Zhang, Hongbo Tong, Yanbo Wu, & Guisheng Zhang, 2012).

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-5-21-15(17)10(9-16)6-12-13(19-3)7-11(18-2)8-14(12)20-4/h6-8H,5H2,1-4H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFNUPROKIATHC-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C(C=C1OC)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C(C=C1OC)OC)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(sec-butylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2943025.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2943027.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)

![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2943032.png)

![4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2943033.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2943037.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943042.png)